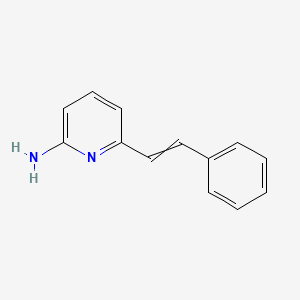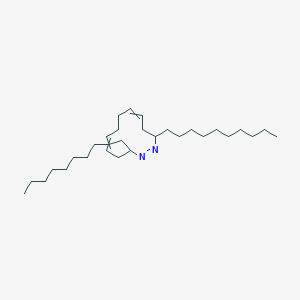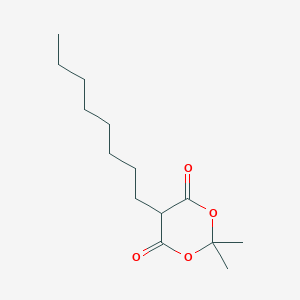
1H-1,2,4-Triazole, 5-(methylthio)-1-phenyl-3-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 5-(methylthio)-1-phenyl-3-(trifluoromethyl)-: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring substituted with a methylthio group, a phenyl group, and a trifluoromethyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 5-(methylthio)-1-phenyl-3-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of hydrazines with formamide under microwave irradiation can yield substituted 1,2,4-triazoles . Another approach involves the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of catalysts, such as copper catalysts, and green oxidants like oxygen, can enhance the efficiency of the synthesis . Additionally, microwave irradiation and electrochemical methods are employed to achieve rapid and efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,2,4-Triazole, 5-(methylthio)-1-phenyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as iodine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the substituents on the triazole ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Iodine, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazoles .
Applications De Recherche Scientifique
Chemistry: 1H-1,2,4-Triazole, 5-(methylthio)-1-phenyl-3-(trifluoromethyl)- is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science .
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. The presence of the trifluoromethyl group enhances its biological activity, making it a promising candidate for drug development .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antifungal and anticancer agent. Its ability to interact with biological receptors through hydrogen-bonding and dipole interactions makes it a valuable pharmacophore .
Industry: In the industrial sector, 1H-1,2,4-Triazole, 5-(methylthio)-1-phenyl-3-(trifluoromethyl)- is used in the development of new materials with unique properties. It is also employed as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole, 5-(methylthio)-1-phenyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound operates as a pharmacophore through hydrogen-bonding and dipole interactions with biological receptors . These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial, antifungal, and anticancer effects .
Comparaison Avec Des Composés Similaires
Fluconazole: An antifungal agent containing a 1,2,4-triazole ring.
Itraconazole: Another antifungal drug with a similar triazole structure.
Ravuconazole: A triazole-based antifungal agent.
Voriconazole: A broad-spectrum antifungal drug.
Posaconazole: An antifungal agent with a triazole ring.
Uniqueness: 1H-1,2,4-Triazole, 5-(methylthio)-1-phenyl-3-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl and methylthio groups, which enhance its chemical and biological properties. These substituents contribute to its increased stability, lipophilicity, and biological activity compared to other triazole compounds .
Propriétés
Numéro CAS |
89522-03-2 |
|---|---|
Formule moléculaire |
C10H8F3N3S |
Poids moléculaire |
259.25 g/mol |
Nom IUPAC |
5-methylsulfanyl-1-phenyl-3-(trifluoromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C10H8F3N3S/c1-17-9-14-8(10(11,12)13)15-16(9)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
MENFNKHKBIQYGK-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=NN1C2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Oxoethylidene)amino]oxidanide](/img/structure/B14389313.png)
![N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)(phenyl)methyl]aniline](/img/structure/B14389315.png)


![4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14389318.png)
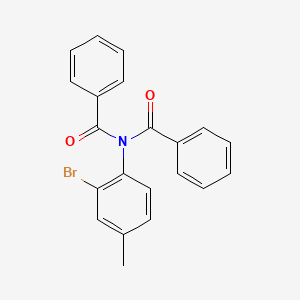
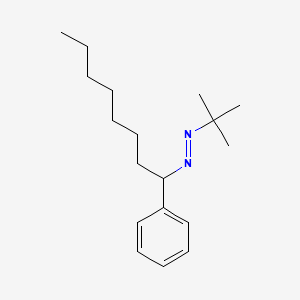
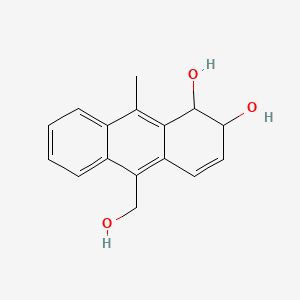
silane](/img/structure/B14389370.png)
